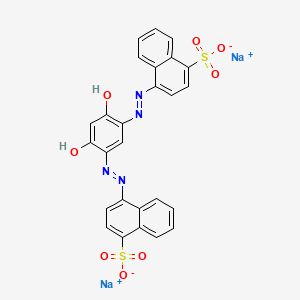
1-Naphthalenesulfonic acid, 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenesulfonic acid, 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis-, disodium salt is a complex organic compound. It is a disodium salt derivative of 1-naphthalenesulfonic acid, featuring azo linkages and hydroxyl groups. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-naphthalenesulfonic acid, 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis-, disodium salt typically involves the diazotization of 4,6-dihydroxy-1,3-phenylenediamine followed by coupling with 1-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is usually isolated through crystallization and purified by recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenesulfonic acid, 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis-, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalenesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenesulfonic acid, 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis-, disodium salt has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in the production of dyes, pigments, and as a pH indicator.
Mecanismo De Acción
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and reactivity. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with other chemicals in industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-1-naphthalenesulfonic acid
- 6,6’-Ureylene-bis(1-naphthol-3-sulfonic acid)
Uniqueness
1-Naphthalenesulfonic acid, 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis-, disodium salt is unique due to its specific combination of azo linkages and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific dyeing properties and chemical stability.
Propiedades
Número CAS |
73309-47-4 |
|---|---|
Fórmula molecular |
C26H16N4Na2O8S2 |
Peso molecular |
622.5 g/mol |
Nombre IUPAC |
disodium;4-[[2,4-dihydroxy-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H18N4O8S2.2Na/c31-23-14-24(32)22(30-28-20-10-12-26(40(36,37)38)18-8-4-2-6-16(18)20)13-21(23)29-27-19-9-11-25(39(33,34)35)17-7-3-1-5-15(17)19;;/h1-14,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
Clave InChI |
XWZDSUWTMPTODR-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C(C=C3O)O)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)

![N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14444106.png)


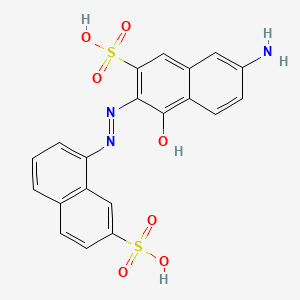
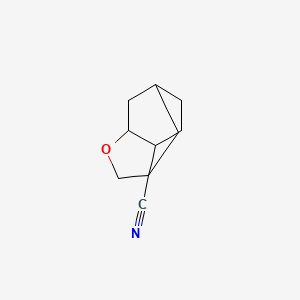



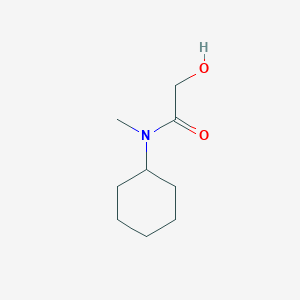
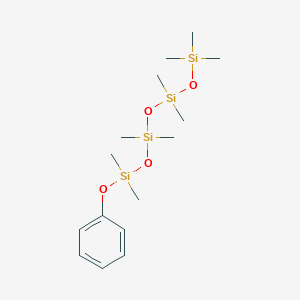

![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
